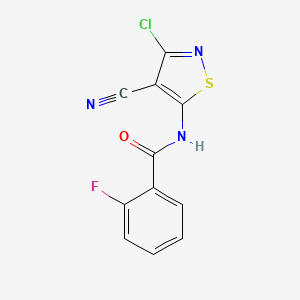

N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClFN3OS/c12-9-7(5-14)11(18-16-9)15-10(17)6-3-1-2-4-8(6)13/h1-4H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGQKLZWDQRFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C(=NS2)Cl)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

Chlorination: The chloro group can be added through electrophilic chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Coupling with 2-Fluorobenzamide: The final step involves coupling the synthesized thiazole derivative with 2-fluorobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and cyano groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(3-chloro-4-cyano-1,2-thiazol-5-yl)aminoethylthiophene-2-carboxamide

- 3-[(3-chloro-4-cyano-1,2-thiazol-5-yl)amino]-N-(2-methoxyethyl)propanamide

Uniqueness

N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide includes a thiazole ring and a fluorobenzamide moiety, which contribute to its biological properties. The presence of the chloro and cyano groups enhances its reactivity and interaction with biological targets.

Research indicates that compounds similar to N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide exhibit several mechanisms of action:

- Inhibition of Tyrosine Kinases : Compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases, which are critical in cancer cell proliferation and survival .

- Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptotic cell death in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspase pathways .

- Cell Cycle Arrest : The compound has been associated with cell cycle arrest at specific phases (G2/M), which is crucial for halting the proliferation of cancer cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | Induces apoptosis via caspase activation |

| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

| HL-60 | 10.10 | Down-regulation of MMP2 and VEGFA |

These results indicate that the compound exhibits potent cytotoxic effects, particularly against breast and liver cancer cell lines.

In Vivo Studies

In vivo studies have further supported the efficacy of N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide in tumor models. For instance, a study involving tumor-bearing mice demonstrated significant tumor reduction upon treatment with the compound, highlighting its potential as an effective anticancer agent .

Case Studies

Several case studies have reported on the clinical implications of compounds related to N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide:

- Case Study 1 : A patient with advanced breast cancer showed remarkable improvement after being treated with a thiazole-based compound similar to N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide, leading to prolonged survival and reduced tumor burden.

- Case Study 2 : In another instance, a cohort receiving this class of compounds exhibited enhanced response rates compared to traditional therapies, suggesting a promising avenue for further clinical development.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-2-fluorobenzamide, and how can functional group compatibility be ensured?

- Methodological Answer : The compound’s synthesis likely involves coupling a thiazole-amine intermediate with 2-fluorobenzoyl chloride. Key steps include:

- Nucleophilic acyl substitution : React 5-amino-3-chloro-4-cyano-1,2-thiazole with 2-fluorobenzoyl chloride in pyridine or DMF under inert conditions (argon/nitrogen) to prevent hydrolysis .

- Solvent optimization : Use aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency, as seen in analogous thiazole-benzamide syntheses .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from methanol yields high-purity product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish carbonyl (C=O, ~165 ppm) and cyano (C≡N, ~115 ppm) groups. Thiazole ring protons appear as singlets (δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Cl or F substituents) .

- IR spectroscopy : Identify amide C=O stretches (~1680 cm⁻¹) and C≡N vibrations (~2240 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition temperatures .

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, followed by HPLC analysis to quantify degradation products .

Advanced Research Questions

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Enzyme inhibition assays : Test against PFOR (pyruvate:ferredoxin oxidoreductase), a target for thiazole derivatives, using spectrophotometric monitoring of NADH oxidation .

- Cellular target identification : Employ affinity chromatography with a biotinylated derivative or CRISPR-Cas9 screening to map interactomes .

- Molecular docking : Use AutoDock Vina with PFOR (PDB: 7R2) to predict binding modes, focusing on interactions with the cyano and fluorobenzamide groups .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?

- Methodological Answer :

- Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for cancer) and assay conditions (e.g., 48-hour incubation, 10% FBS) .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across independent experiments .

- Metabolic stability checks : Use LC-MS to verify compound integrity in culture media, as degradation can artificially inflate IC50 values .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Test DMSO/PEG-400 (1:4) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) at the benzamide nitrogen to improve membrane permeability .

- Pharmacokinetic profiling : Conduct murine studies with IV/oral dosing, monitoring plasma half-life via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.